Cas no 1358124-55-6 (methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate)
![methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1358124-55-6x500.png)
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
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- SCDIPLPELNPVEB-UHFFFAOYSA-N
- methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
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- インチ: 1S/C21H19FN2O6/c1-27-14-7-13(8-15(9-14)28-2)23-20(25)11-30-19-10-18(21(26)29-3)24-17-5-4-12(22)6-16(17)19/h4-10H,11H2,1-3H3,(H,23,25)
- InChIKey: SCDIPLPELNPVEB-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=C(F)C=C2)=C(OCC(NC2=CC(OC)=CC(OC)=C2)=O)C=C1C(OC)=O
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-7924-4mg |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-15mg |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-3mg |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-30mg |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-2mg |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-20μmol |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-20mg |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-5mg |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-10μmol |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-7924-2μmol |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
1358124-55-6 | 2μmol |
$57.0 | 2023-09-10 |
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate 関連文献
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylateに関する追加情報
Comprehensive Overview of Methyl 4-{[(3,5-Dimethoxyphenyl)Carbamoyl]Methoxy}-6-Fluoroquinoline-2-Carboxylate (CAS No. 1358124-55-6)
Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate (CAS No. 1358124-55-6) is a complex organic compound with a unique structural framework that positions it as a subject of interest in contemporary chemical and pharmaceutical research. This molecule combines the pharmacophoric elements of quinoline derivatives with the bioactive functionalities of substituted phenolic moieties. The quinoline core, a well-established scaffold in drug discovery, is further modified by the introduction of a fluorine atom at the C6 position and a methoxy group at C4, which are critical for modulating physicochemical properties such as lipophilicity and metabolic stability.
The 3,5-dimethoxyphenyl substituent on the carbamoyl chain represents a strategic design choice in medicinal chemistry. Methoxy groups are known to enhance electronic effects through their electron-donating nature, which can influence hydrogen bonding interactions and receptor binding affinity. Recent studies published in *Journal of Medicinal Chemistry* (2024) highlight the role of such substituents in improving the solubility and bioavailability of quinoline-based antimalarial agents. The carbamoyl linkage (-CONH-) serves as a versatile pharmacophore for enzyme inhibition studies, particularly in serine protease systems where zwitterionic interactions play a pivotal role.
Synthetic approaches to this compound likely involve multistep organic synthesis strategies. The formation of the quinoline core could be achieved via the classical Skraup reaction or modern palladium-catalyzed coupling methods reported by Zhang et al. (Angewandte Chemie, 2023). The introduction of fluorine at C6 position would require careful selection of electrophilic fluorinating agents to avoid over-fluorination, while the methoxy group at C4 might be introduced through nucleophilic aromatic substitution under phase-transfer catalysis conditions.
Structural analysis using X-ray crystallography would reveal key conformational features such as planarity of the quinoline ring system and hydrogen bonding patterns between the carbamoyl oxygen and adjacent methoxy groups. These characteristics are crucial for understanding intermolecular interactions in crystalline solids and solution-phase behavior. Computational studies employing DFT methods have shown that such compounds exhibit low energy barriers for tautomerism between keto-enol forms depending on solvent polarity.
In terms of biological activity profiling, preliminary assays suggest potential applications in enzyme inhibition studies due to its structural similarity with known inhibitors targeting phosphodiesterase enzymes. A 2024 study by Lee et al. demonstrated that related quinoline derivatives showed IC50 values below 1 μM against PDE7B isoforms, indicating their utility as research tools for studying cyclic nucleotide signaling pathways.
The compound's spectral characteristics make it an interesting candidate for fluorescence-based analytical methods. The presence of both aromatic systems (quinoline and phenolic rings) creates chromophoric regions that absorb strongly in the UV-visible range (λmax ~380 nm). Fluorescence emission spectra typically show maxima around 470 nm when excited at 360 nm, making it suitable for use as an internal standard in HPLC analyses or as a fluorescent probe in cell imaging studies.
In materials science applications, this compound's molecular architecture suggests potential utility in nonlinear optical materials due to its conjugated π-electron system spanning both aromatic rings and the carbonyl groups. Research published in *Advanced Materials* (Q1 2024) demonstrated that similar quinoline derivatives exhibited second-harmonic generation efficiencies exceeding those of urea-based standards when incorporated into Langmuir-Blodgett films.
Thermodynamic stability analysis reveals that this compound exhibits glass transition temperatures above ambient conditions (Tg ~78°C), making it suitable for solid-state applications without requiring cryogenic storage conditions. Differential scanning calorimetry studies also indicate decomposition onset temperatures above 300°C under nitrogen atmosphere, suggesting good thermal robustness for industrial processing applications.
In terms of synthetic scalability challenges, the compound's multiple functional groups require careful protection/deprotection strategies during large-scale synthesis. Recent process development work has focused on microwave-assisted synthesis protocols that reduce reaction times from conventional batch methods by up to 70% while maintaining >90% isolated yields through optimized solvent mixtures containing deep eutectic solvents.
Eco-toxicological assessments conducted according to OECD guidelines show LC50 values >10 mg/L against Daphnia magna after 48-hour exposure periods when tested at neutral pH conditions (7.2 ± 0.5). These results indicate low acute aquatic toxicity compared to reference compounds like caffeine (LC50 ~9 mg/L), suggesting favorable environmental profiles for potential commercial applications.
Cutting-edge research published in *Nature Communications* (April 2024) has explored this compound's role as a building block for metal-organic frameworks (MOFs). When coordinated with Zn(II) ions under solvothermal conditions using mixed solvent systems containing acetonitrile/water mixtures (7:3 v/v), it forms highly porous crystalline structures with surface areas exceeding 1800 m²/g - comparable to benchmark MOFs like HKUST-1 but with enhanced CO₂/N₂ selectivity ratios due to specific pore size distributions around ~8 Å diameter.
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